2,4-Dimethoxyaniline

描述

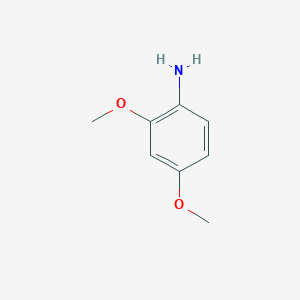

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQNZVKIDIPGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Record name | 2,4-DIMETHOXYANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043829 | |

| Record name | 2,4-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dimethoxyaniline is a black crystalline solid. (NTP, 1992), Black solid; [CAMEO] Black solid; mp = 34-37 deg C; [MSDSonline] | |

| Record name | 2,4-DIMETHOXYANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ETHER, ALC, BENZENE, HOT PETROLEUM ETHER | |

| Record name | 2,4-DIMETHOXYANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIMETHOXYANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PLATES FROM PETROLEUM ETHER | |

CAS No. |

2735-04-8 | |

| Record name | 2,4-DIMETHOXYANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2735-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002735048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I079354GSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIMETHOXYANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

92.3 °F (NTP, 1992), 33.5 °C | |

| Record name | 2,4-DIMETHOXYANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIMETHOXYANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxyaniline (CAS No. 2735-04-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2,4-Dimethoxyaniline. The information is intended to support research, development, and quality control activities involving this compound.

Core Properties

This compound is an organic compound that serves as a versatile intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] Its chemical structure, characterized by an aniline (B41778) core with two methoxy (B1213986) groups at positions 2 and 4, influences its reactivity and physical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2735-04-8 | [3] |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [3] |

| Appearance | White to pale yellow or black crystalline solid. | [3][4] |

| Melting Point | 33-36 °C | [5] |

| Boiling Point | 144 °C at 20 Torr | [6] |

| Density | 1.075 g/mL at 25 °C | [5] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents. | [2][4] |

| Flash Point | 109 °C (closed cup) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. Key spectral data are summarized below.

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic protons, methoxy groups, and the amine group. | [7] |

| ¹³C NMR | Resonances for the aromatic carbons, including those bearing the methoxy and amino substituents, and the methoxy carbons. | [3] |

| FTIR (KBr Pellet) | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups. | [8] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 153, with characteristic fragmentation patterns. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established procedures and can be adapted for specific laboratory settings.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2,4-dimethoxynitrobenzene.[9] The following protocol is adapted from a patented method.[9]

Reaction: Reduction of 2,4-dimethoxynitrobenzene using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.

Materials:

-

2,4-Dimethoxynitrobenzene

-

Hydrazine hydrate (80% solution)

-

Ferric chloride (catalyst)

-

Activated carbon

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethoxynitrobenzene (1 part by weight) and ethanol (2 parts by weight).

-

To this solution, add activated carbon (0.12 parts by weight), ferric chloride (0.005 parts by weight), and 80% hydrazine hydrate (0.7 parts by weight).

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.

-

Maintain the reflux for 2.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the activated carbon and catalyst. The activated carbon can be recycled.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Cool the concentrated crude product to 15-18 °C to induce crystallization.

-

Collect the solid product by filtration.

-

Wash the crude product with a 1:1 mixture of ethanol and water.

-

Dry the purified product in an oven to obtain this compound.

Diagram of Synthesis Workflow:

Caption: Synthesis of this compound via reduction.

Analytical Protocols

Objective: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

-

Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

¹³C NMR Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more for adequate signal-to-noise

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm)

Objective: To identify the functional groups present in this compound.

Instrumentation: FTIR Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[10]

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: Scan a blank KBr pellet for background correction.[10]

Objective: To assess the purity of this compound and confirm its molecular weight.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution of 1-10 µg/mL.

GC-MS Parameters (General for Aromatic Amines):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280 °C

-

Injection Mode: Splitless or split, depending on the concentration.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the analyte (e.g., 200).

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

Biological and Logical Relationships

While this compound is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. For instance, Schiff bases derived from dimethoxyanilines have shown potential as antioxidant agents.[11][12] This highlights the importance of this compound as a building block in the development of new therapeutic agents.

Conceptual Pathway to Bioactive Derivatives:

Caption: Role of this compound in developing bioactive compounds.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. academic.oup.com [academic.oup.com]

- 2. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2,4-ジメトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. shimadzu.com [shimadzu.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. CN101701000A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

physicochemical properties of 2,4-Dimethoxyaniline

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and logical process visualization.

Core Physicochemical Data

This compound is an organic aromatic amine compound featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an amino group.[1][2] It serves as a crucial intermediate in the synthesis of dyes, pigments, and various pharmaceutical compounds.[1][2]

General and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 2735-04-8 |

| Molecular Formula | C₈H₁₁NO₂[3] |

| Molecular Weight | 153.18 g/mol [4] |

| Appearance | Dark brown or black crystalline solid[4][5][6] |

| Melting Point | 33-36 °C[5][6] |

| Boiling Point | 75-80 °C[5][6] |

| Density | 1.075 g/mL at 25 °C[5] |

| Flash Point | >230 °F (>109 °C) - closed cup[5] |

| Water Solubility | 7 g/L at 20 °C[5][6] |

| pKa | 5.14 ± 0.10 (Predicted)[6] |

| Stability | Stable, but sensitive to prolonged light exposure. Incompatible with acids.[5][6][7] |

Spectroscopic Data

Mass spectrometry data for this compound is available through various databases.

| Spectroscopy Type | Key Data Points |

| GC-MS | Major peaks observed at m/z 153, 138, and 110.[4] |

| MS-MS | Precursor ion at 154.0863 with product ions at 139, 122, and 123.[4] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure substances typically exhibit a sharp melting range of one to two degrees.[8]

Protocol:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample to pack a small amount (about 1-3 mm high) into the sealed end.[8][9]

-

Apparatus Setup:

-

Heating: Heat the apparatus slowly, at a rate of no more than 2°C per minute as the temperature approaches the expected melting point.[8]

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid mass turns into a clear liquid (the end of the melting range).[10]

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[11]

Protocol:

-

Sample Preparation: Place a few milliliters of the liquid sample into a small test tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place this capillary tube, sealed-end-up, into the liquid in the test tube.[11][12]

-

Apparatus Setup:

-

Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary will bubble out.[11] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[11]

-

Observation: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][12]

Workflow for Determining Equilibrium Solubility

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Protocol (Shake-Flask Method):

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask. The solute and solvent must be pure.[13]

-

Equilibration: Agitate the flask at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13] Saturation is confirmed by the persistent presence of undissolved solid.

-

Phase Separation: Allow the mixture to settle. Separate the saturated solution from the excess solid, typically by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[14]

-

Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]

-

Reporting: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.[14]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used method for pKa determination due to its simplicity and low cost.[15] It involves monitoring pH changes in a solution upon the stepwise addition of a titrant.

Protocol:

-

System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent (e.g., water or a co-solvent system). The concentration should be sufficient for sensitive detection (e.g., 1 mM).[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

-

Titration:

-

Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[16]

-

Since this compound is a weak base, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, allowing the pH to stabilize and recording the reading after each addition.[16]

-

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.[15]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a sample, which can be used for quantification according to the Beer-Lambert law.[17]

Protocol:

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Select the appropriate wavelength range for scanning.[18][19]

-

Sample Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one that does not absorb in the region of interest).

-

Use high-quality quartz cuvettes, as glass and plastic absorb UV light.[17]

-

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank or reference sample.[17] Place it in the spectrophotometer and perform a baseline scan to zero the instrument.[18] This corrects for any absorbance from the solvent and the cuvette itself.

-

Measurement:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the unknown sample.

-

-

Data Analysis: Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.[20] Use the absorbance of the unknown sample and the calibration curve to determine its concentration.[20]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.[21]

Protocol:

-

Sample Preparation:

-

Dissolve an appropriate amount of the this compound sample (e.g., 5-20 mg for ¹H NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[22][23] The total volume should be around 0.6 mL.[23]

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.[22]

-

Wipe the outside of the tube to remove any contaminants and cap it securely.[23]

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner and adjust its height using a depth gauge.[24]

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Locking: The spectrometer locks onto the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.[23]

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve high-resolution peaks.[23]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C).[23]

-

Acquisition: Set the experimental parameters (e.g., pulse sequence, number of scans) and begin the experiment.[23]

-

-

Data Processing: After acquisition, the raw data (Free Induction Decay) is processed using a Fourier transform to generate the final NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to a residual solvent peak).

References

- 1. Page loading... [guidechem.com]

- 2. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound CAS#: 2735-04-8 [m.chemicalbook.com]

- 7. This compound | 2735-04-8 [chemicalbook.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. benchchem.com [benchchem.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 18. engineering.purdue.edu [engineering.purdue.edu]

- 19. cbic.yale.edu [cbic.yale.edu]

- 20. mt.com [mt.com]

- 21. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 24. uwyo.edu [uwyo.edu]

Solubility of 2,4-Dimethoxyaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxyaniline is an aromatic organic compound that serves as a crucial intermediate in the synthesis of various dyes and active pharmaceutical ingredients (APIs).[1] Its solubility characteristics in different organic solvents are a critical parameter for its application in synthetic chemistry, influencing reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including available quantitative data, qualitative assessments, and a detailed experimental protocol for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 153.18 g/mol | [2][3] |

| Appearance | Black crystalline solid | [2] |

| Melting Point | 33-36 °C | [3][4] |

| Boiling Point | 75-80 °C | [4] |

| Density | 1.075 g/mL at 25 °C | [3] |

Solubility Data

The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful qualitative predictor of solubility. As a substituted aniline, this compound possesses both a non-polar aromatic ring and a polar amino group, as well as two methoxy (B1213986) groups which can participate in hydrogen bonding. This structure results in good solubility in a range of organic solvents.[1][5]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 7 | [3][4][6] |

Qualitative Solubility Information

Several sources provide qualitative descriptions of the solubility of this compound in common organic solvents:

| Solvent | Solubility | Reference |

| Ether | Soluble | [2] |

| Alcohol (General) | Soluble | [2] |

| Benzene | Soluble | [2] |

| Hot Petroleum Ether | Soluble | [2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvents for their applications, the following gravimetric method provides a reliable and straightforward approach.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporating dish or beaker. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or beaker in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point is recommended).

-

Once all the solvent has evaporated, allow the dish or beaker to cool to room temperature in a desiccator.

-

Weigh the dish or beaker containing the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/beaker from the final weight.

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

-

Solubility ( g/100 mL): (Mass of residue (g) / Volume of filtered solution (mL)) x 100

-

Solubility (mol/L): (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / Volume of filtered solution (L)

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: A flowchart of the gravimetric method for determining solubility.

Applications in Drug Development

As a versatile chemical intermediate, this compound is a precursor in the synthesis of more complex molecules with potential biological activity. Its solubility is a key factor in designing efficient synthetic routes and in the formulation of final drug products. While specific signaling pathways directly involving this compound are not well-documented, as it is typically a building block rather than an active agent itself, its derivatives are explored in various therapeutic areas. The understanding and control of its solubility are therefore paramount in the early stages of drug discovery and development.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is limited, qualitative assessments indicate good solubility in common non-polar and polar aprotic and protic organic solvents. For applications requiring precise solubility values, a detailed and reliable experimental protocol has been provided, along with a visual representation of the workflow. This information will be valuable for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

- 1. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2735-04-8 [chemicalbook.com]

- 4. This compound CAS#: 2735-04-8 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chemwhat.com [chemwhat.com]

Technical Guide: Physicochemical Characterization of 2,4-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2,4-Dimethoxyaniline, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] The document outlines its fundamental physicochemical properties and details the experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

This compound is an organic compound characterized by an aniline (B41778) core substituted with two methoxy (B1213986) groups at the 2 and 4 positions.[1] This substitution pattern significantly influences its chemical reactivity and physical properties.[1] At room temperature, it typically presents as a solid.[1]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 33-36 °C | [2][3][4] |

| 34-37 °C | [2][5] | |

| Boiling Point | 75-80 °C | [2][3][6] |

| Density | 1.075 g/mL at 25 °C | [2][3][4] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections provide detailed methodologies for these essential experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[7]

-

Sample of this compound (finely powdered and dry)[9]

-

Mortar and pestle (for mixed melting point determination)[7][8]

Procedure (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube.[8][9] The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[9] The solid must be well-packed to avoid shrinking during heating.[9]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[9]

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C per minute) is initially used to determine an approximate melting range.[8]

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 15-20 °C below the approximate melting point.[8][9] The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Mixed Melting Point Technique for Identification:

To confirm the identity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed.[8] An equal mixture of the unknown and a pure sample of this compound is prepared.[7][8] If the unknown is identical to the known sample, the melting point of the mixture will be sharp and undepressed.[7][8] If they are different, the mixture will exhibit a significantly lower and broader melting range.[7][8]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10][11] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.[10]

Apparatus:

Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into a small test tube.[10][11] A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[11][12]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11][12] This assembly is then clamped and immersed in a Thiele tube containing mineral oil, making sure the oil level is appropriate for circulation.[12]

-

Heating: The side arm of the Thiele tube is gently and continuously heated.[11][12] As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[11]

-

Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[11][12] The heat source is then removed, and the apparatus is allowed to cool slowly.[12] The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical substance like this compound.

References

- 1. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 2735-04-8 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound CAS#: 2735-04-8 [m.chemicalbook.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of 2,4-Dimethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Dimethoxyaniline (CAS No: 2735-04-8), a versatile intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₁NO₂ with a molecular weight of 153.18 g/mol .[1][2] The structural and electronic environment of this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.75 | d | 1H | Ar-H |

| 6.45 | d | 1H | Ar-H |

| 6.40 | dd | 1H | Ar-H |

| 3.85 | s | 3H | OCH₃ |

| 3.80 | s | 3H | OCH₃ |

| 3.70 | br s | 2H | NH₂ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 150.5 | Ar-C-O |

| 142.0 | Ar-C-O |

| 130.0 | Ar-C-N |

| 115.5 | Ar-CH |

| 102.5 | Ar-CH |

| 98.0 | Ar-CH |

| 55.8 | OCH₃ |

| 55.5 | OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amine) |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1620 - 1580 | Strong | Aromatic C=C Bending |

| 1520 | Strong | N-H Bending |

| 1250 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |

| 1050 - 1020 | Strong | Aryl-O Stretch (Symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Assignment |

| 153 | 100 | [M]⁺ (Molecular Ion) |

| 138 | 80 | [M-CH₃]⁺ |

| 110 | 40 | [M-CH₃-CO]⁺ |

| 95 | 30 | [M-2xOCH₃]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of spectroscopic data for a solid aromatic amine like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3][4][5] Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of solid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Process the data by performing a background correction and, if necessary, an ATR correction.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6]

-

Set the GC oven temperature program to ensure separation from any impurities and the solvent. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Use an appropriate GC column (e.g., a non-polar capillary column).

-

Set the MS to scan over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be vaporized, separated on the GC column, and then enter the MS for ionization and detection.

-

The most common ionization technique for this type of analysis is Electron Ionization (EI).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 2,4-Dimethoxyaniline from 1,3-Dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-dimethoxyaniline, a valuable intermediate in the pharmaceutical and dye industries[1], starting from 1,3-dimethoxybenzene (B93181). The synthesis is a two-step process involving the nitration of 1,3-dimethoxybenzene to form 2,4-dimethoxynitrobenzene, followed by the reduction of the nitro group to yield the target aniline. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The conversion of 1,3-dimethoxybenzene to this compound proceeds through an electrophilic aromatic substitution (nitration) followed by a reduction. The methoxy (B1213986) groups at positions 1 and 3 of the benzene (B151609) ring are ortho-, para-directing, leading to the formation of several nitrated isomers. However, the 2- and 4-positions are the most electronically activated, making 2,4-dimethoxynitrobenzene a significant product.[2]

Caption: Overall synthetic pathway from 1,3-dimethoxybenzene to this compound.

Step 1: Nitration of 1,3-Dimethoxybenzene

The first step is the nitration of 1,3-dimethoxybenzene to yield 2,4-dimethoxynitrobenzene. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to minimize the formation of dinitro byproducts.

Experimental Protocol

A general procedure for the nitration of aromatic compounds involves the slow addition of the aromatic substrate to a pre-cooled mixture of concentrated nitric and sulfuric acids.[3][4]

Materials:

-

1,3-Dimethoxybenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a nitrating mixture by slowly adding a specific volume of concentrated nitric acid to a cooled (0-5 °C) volume of concentrated sulfuric acid.

-

Maintain the temperature of the nitrating mixture in an ice bath.

-

Slowly add 1,3-dimethoxybenzene to the nitrating mixture dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified duration.

-

Pour the reaction mixture slowly onto crushed ice with stirring to quench the reaction.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-dimethoxynitrobenzene.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value/Range | Reference |

| Reactants | ||

| 1,3-Dimethoxybenzene | 1 equivalent | General Protocol |

| Conc. Nitric Acid | 1-1.2 equivalents | General Protocol |

| Conc. Sulfuric Acid | 1-2 equivalents | General Protocol |

| Reaction Conditions | ||

| Temperature | 0-10 °C | [3][4] |

| Reaction Time | 1-3 hours | General Protocol |

| Yield | ||

| Crude Yield | Variable | |

| Purified Yield | ~60-80% | Estimated |

Step 2: Reduction of 2,4-Dimethoxynitrobenzene

The second step involves the reduction of the nitro group of 2,4-dimethoxynitrobenzene to an amine group, yielding this compound. Several methods can be employed for this transformation, with catalytic hydrogenation and chemical reduction being the most common. A particularly efficient method utilizes hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and activated carbon.[5]

Experimental Protocols

This method offers high yield and purity.[5]

Materials:

-

2,4-Dimethoxynitrobenzene

-

Ethanol

-

Hydrazine Hydrate (80% solution)

-

Ferric Chloride (FeCl₃)

-

Activated Carbon

-

Methanol (B129727)/Water mixture (for washing)

Equipment:

-

Four-necked round-bottom flask with a stirrer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Buchner funnel)

-

Centrifuge

Procedure:

-

In a four-necked flask, add 2,4-dimethoxynitrobenzene, ethanol, activated carbon, and ferric chloride.

-

Add 80% hydrazine hydrate to the mixture.

-

Heat the reaction mixture to reflux (70-80 °C) and maintain for 2-5 hours.[5]

-

After the reaction is complete, filter the hot solution to remove the activated carbon and catalyst. The activated carbon can be recycled.[5]

-

Concentrate the filtrate and cool it to 15-18 °C to crystallize the product.[5]

-

Collect the crude this compound by centrifugation.[5]

-

Wash the crude product with a 1:1 mixture of methanol and water.[5]

-

Dry the purified product.

An alternative, classic method involves the use of iron powder in an acidic medium.

Materials:

-

2,4-Dimethoxynitrobenzene

-

Iron Powder (Fe)

-

Acetic Acid (CH₃COOH)

-

Water

-

Toluene or another suitable solvent

Procedure:

-

In a reaction vessel, add iron powder, acetic acid, water, and toluene.

-

Heat the mixture to reflux and pre-erode for approximately 1.5 hours.

-

Add 2,4-dimethoxynitrobenzene in portions to the refluxing mixture.

-

Continue refluxing for about 2 hours after the addition is complete.

-

After the reaction, decant the product solution.

-

Extract the remaining iron sludge with an additional portion of the solvent.

-

Combine the organic phases and remove the solvent by distillation to obtain the product.

Quantitative Data

| Parameter | Hydrazine Hydrate Method | Iron Powder Method |

| Reactants | ||

| 2,4-Dimethoxynitrobenzene | 100 g | 9.2 g (0.05 mol) |

| Ethanol | 150 g | - |

| Hydrazine Hydrate (80%) | 60 g | - |

| Ferric Chloride | 0.2 g | - |

| Activated Carbon | 7 g | - |

| Iron Powder | - | 12.8 g (0.225 mol) |

| Acetic Acid | - | 0.5 mol |

| Water | - | 10 mL |

| Toluene | - | 30 mL |

| Reaction Conditions | ||

| Temperature | 70-80 °C (Reflux) | Reflux |

| Reaction Time | 2 hours | 2 hours |

| Yield & Purity | ||

| Yield | >96% | 84% |

| Purity | >99.6% | Not specified |

| Reference | [5] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1,3-dimethoxybenzene is a well-established two-step process. The nitration step requires careful temperature control to achieve good selectivity for the desired 2,4-dinitro isomer. The subsequent reduction of the nitro group can be accomplished through various methods, with the hydrazine hydrate/FeCl₃ system offering high yields and purity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The purity of this compound is critical for its applications, particularly in the pharmaceutical industry, where impurities can affect the efficacy and safety of the final drug product.[1]

References

A Technical Guide to 2,4-Dimethoxyaniline: Historical Discovery and Development

Introduction

2,4-Dimethoxyaniline (CAS No: 2735-04-8) is an aromatic organic compound belonging to the aniline (B41778) family.[1] Its structure is characterized by a benzene (B151609) ring substituted with an amino group (-NH2) and two methoxy (B1213986) groups (-OCH3) at positions 2 and 4.[1] This arrangement of functional groups significantly influences its chemical reactivity, making it an important intermediate in various industrial syntheses.[1] While a specific date or individual credited with the discovery of this compound is not widely documented, it emerged as a key reagent in fine chemical synthesis during the mid-20th century.[2] Its development is intrinsically linked to the expansion of the synthetic dye and pharmaceutical industries, which relied on the availability of versatile aniline derivatives. This guide provides an in-depth technical overview of the historical discovery, synthesis, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a solid at room temperature, with its appearance ranging from white to black crystalline solid.[2][3] The methoxy groups on the aromatic ring are electron-donating, which increases the nucleophilicity of the amino group compared to unsubstituted aniline.[1] It is stable under standard conditions but can be sensitive to prolonged light exposure.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₁NO₂ | [1][3][6] |

| Molecular Weight | 153.18 g/mol | [3][6][7] |

| Appearance | White, colorless, to light yellow/orange powder or lump; also described as black or dark brown crystalline solid. | [2][3][5] |

| Melting Point | 33-36 °C | [4][7][8][9] |

| Boiling Point | 75-80 °C | [5][8] |

| Density | 1.075 g/mL at 25 °C | [4][7][8][9] |

| Solubility | Slightly soluble in water (7 g/L at 20 °C). Soluble in ether, alcohol, benzene, and hot petroleum ether. | [3][8] |

| pKa | 5.14 ± 0.10 (Predicted) | [5] |

| Flash Point | >109 °C (>228.2 °F) - closed cup | [7][9] |

| CAS Number | 2735-04-8 | [1][2][6][7] |

Historical Synthesis and Development

The synthesis of this compound has evolved with the advancements in organic chemistry. Early methods were often extensions of reactions developed for other aniline derivatives during the boom of the synthetic dye industry in the late 19th and early 20th centuries.[10][11] The most common and industrially significant methods for producing this compound involve the reduction of the corresponding nitro compound, 2,4-dimethoxy-1-nitrobenzene.[2]

General Synthesis Workflow

The primary synthetic routes to this compound begin with either 1,3-dimethoxybenzene (B93181) or 2,4-dimethoxy-1-nitrobenzene. The nitration of 1,3-dimethoxybenzene yields the nitro intermediate, which is then reduced to the final aniline product.

Caption: General synthesis pathways for this compound.

Experimental Protocols

A notable method for the synthesis of this compound involves the reduction of 2,4-dimethoxy nitrobenzene (B124822) using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. This method is advantageous due to its high yield and purity, as well as being more environmentally friendly by avoiding the use of large quantities of iron powder, which produces significant waste.[12]

Table 2: Experimental Protocol - Synthesis via Hydrazine Hydrate Reduction [12]

| Step | Procedure | Reagents and Conditions |

| 1. Reaction Setup | Add 2,4-dimethoxy nitrobenzene and ethanol (B145695) to a four-hole reaction flask equipped with a stirrer. | - 2,4-dimethoxy nitrobenzene (100 g) - Ethanol (200 g) |

| 2. Addition of Reagents | Add activated carbon, ferric chloride, and hydrazine hydrate to the reaction mixture. | - Activated Carbon (12 g) - Ferric Chloride (0.5 g) - 80% Hydrazine Hydrate (70 g) |

| 3. Reaction | Heat the mixture to reflux temperature and maintain for the specified reaction time. | - Temperature: 70-80 °C - Time: 2.5 hours |

| 4. Isolation of Crude Product | After the reaction is complete, filter the mixture to recover the activated carbon. Concentrate the filtrate and cool to 15-18 °C. Centrifuge to obtain the crude product. | The crude product contains >98% this compound. |

| 5. Purification | Wash the crude product with a 1:1 mixture of methanol (B129727) and water. | - Methanol/Water mixture (weight ratio to crude product is 0.8:1) |

| 6. Final Product | Dry the washed product after centrifugation to obtain the final product. | - Yield: 97.2% - Purity: 99.8% |

Applications in Industry and Research

The chemical properties of this compound make it a valuable building block in several areas of chemical manufacturing and research.[2][13]

Core Applications

-

Dye Synthesis: It is a key intermediate in the production of various dyes, particularly azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colors.[2][10]

-

Pharmaceuticals: this compound serves as a precursor in the synthesis of a variety of pharmaceutical compounds, including analgesics and antihypertensive drugs.[2] Its structure is a common motif in many bioactive molecules.

-

Agrochemicals and Specialty Chemicals: It is also used in the synthesis of certain pesticides and other specialty chemicals.[2]

Caption: Major industrial applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed and can cause skin and serious eye irritation.[7][9]

-

Hazard Codes: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[7][9]

-

Precautionary Statements: Users should avoid breathing dust, wash skin thoroughly after handling, and use only in well-ventilated areas.[7][9]

-

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eye shields, face shields, and gloves.[7][9]

-

Storage: It should be stored in a dark place under an inert atmosphere at room temperature.[4][5][14]

Conclusion

From its origins as a versatile chemical intermediate in the mid-20th century, this compound has become a cornerstone in the synthesis of a wide array of commercial products. Its journey reflects the broader development of industrial organic chemistry, with ongoing innovations in its synthesis aimed at improving efficiency, yield, and environmental sustainability. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and reactivity of this compound remains crucial for leveraging its potential in creating novel molecules and materials.

References

- 1. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2735-04-8 [chemicalbook.com]

- 5. This compound CAS#: 2735-04-8 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound 97 2735-04-8 [sigmaaldrich.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 2,4-ジメトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. britannica.com [britannica.com]

- 11. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 12. CN101701000A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. 2735-04-8|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Core Chemical Reactions of 2,4-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxyaniline is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and dye industries. Its chemical reactivity is largely dictated by the nucleophilic amino group and the electron-rich aromatic ring, activated by two methoxy (B1213986) groups at the ortho and para positions. This guide provides a detailed exploration of the key chemical reactions involving this compound, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Chemical Reactions

The primary reactions of this compound include its synthesis, diazotization followed by azo coupling, condensation reactions to form Schiff bases, and cyclization reactions to yield heterocyclic systems like quinolines.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2,4-dimethoxynitrobenzene. One patented method utilizes hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method.

Materials:

-

2,4-Dimethoxynitrobenzene

-

Hydrazine hydrate (80% solution)

-

Ferric chloride (FeCl₃)

-

Activated carbon

-

Four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

Procedure:

-

In a 500 mL four-neck round-bottom flask, add 100g of 2,4-dimethoxynitrobenzene and 200g of ethanol.

-

To this mixture, add 12g of activated carbon, 0.5g of ferric chloride, and 70g of 80% hydrazine hydrate.

-

Heat the reaction mixture to a reflux temperature of 70-80°C and maintain for 2.5 hours.

-

After the reaction is complete, filter the hot solution to remove and recycle the activated carbon.

-

Concentrate the filtrate and then cool it to 15-18°C to induce crystallization of the crude this compound.

-

Collect the crude product by centrifugation.

-

Wash the crude product with a 1:1 (w/w) mixture of ethanol and water (using 0.8g of the mixture per gram of crude product).

-

Dry the washed product after a final centrifugation to obtain the finished this compound.

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| Yield | 97.2% | [1] |

| Purity | 99.8% | [1] |

| Melting Point | 33-36 °C | |

| Density | 1.075 g/mL at 25 °C |

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diazotization and Azo Coupling

A cornerstone reaction of primary aromatic amines, including this compound, is diazotization, followed by coupling with an electron-rich species to form azo compounds, which are often highly colored and used as dyes.

Experimental Protocol: Diazotization and Azo Coupling (Adapted for this compound)

This is a generalized protocol adaptable for this compound.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Coupling agent (e.g., 2-naphthol (B1666908), phenol, or another aromatic amine)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Beakers

-

Stirring apparatus

Procedure:

Part A: Diazotization

-

In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

-

Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring for 15-30 minutes in the ice bath. The resulting solution contains the 2,4-dimethoxybenzenediazonium chloride.

Part B: Azo Coupling (with 2-naphthol as an example)

-

In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 1.0 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Isolate the solid azo dye by vacuum filtration and wash with cold water.

Quantitative Data: Azo Dye Synthesis

Quantitative data is highly dependent on the specific coupling agent used.

| Product | Color | Yield | Melting Point (°C) |

| Azo dye with 2-naphthol | Red-Orange | Typically >80% | Varies |

| Azo dye with phenol | Yellow | Typically >80% | Varies |

Signaling Pathway for Diazotization and Azo Coupling

Caption: Diazotization and Azo Coupling of this compound.

Condensation Reaction: Schiff Base Formation

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines), which are important intermediates in organic synthesis and have applications in medicinal chemistry.

Experimental Protocol: Schiff Base Formation (Adapted from a similar reaction)

This protocol is adapted from the synthesis of a Schiff base from 4-methoxyaniline and can be applied to this compound.

Materials:

-

This compound

-

An appropriate aldehyde (e.g., salicylaldehyde)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen aldehyde in ethanol.

-

Reflux the mixture with stirring for 3-4 hours.

-

Cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

The product can be further purified by recrystallization from ethanol.

Quantitative Data: Schiff Base Formation

| Reactants | Product | Yield | Melting Point (°C) |

| This compound + Salicylaldehyde | (E)-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol | Typically >80% | Varies |

Spectroscopic Data of a Representative Schiff Base (from a related compound):

-

IR (cm⁻¹): A characteristic peak for the azomethine group (C=N) is expected to appear in the range of 1600-1630 cm⁻¹.[1]

-

¹H NMR: The proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region of the spectrum.

Logical Relationship for Schiff Base Formation

Caption: Formation of a Schiff base from this compound.

Cyclization Reactions: Quinoline (B57606) Synthesis

This compound can be utilized in classic named reactions to synthesize substituted quinolines, which are a class of heterocyclic compounds with significant biological activities. The Skraup and Doebner-von Miller reactions are two such important methods.

A. Skraup Synthesis of Quinolines

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce a quinoline.